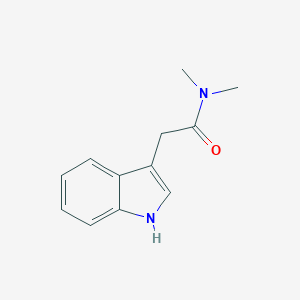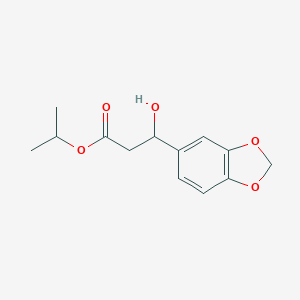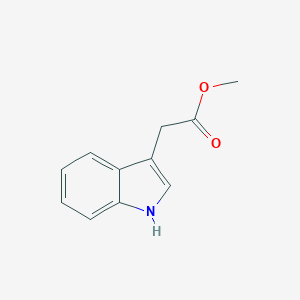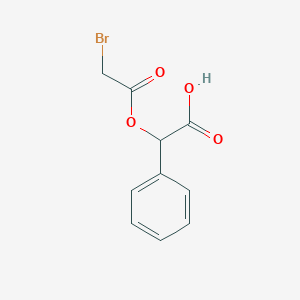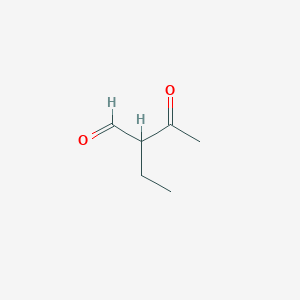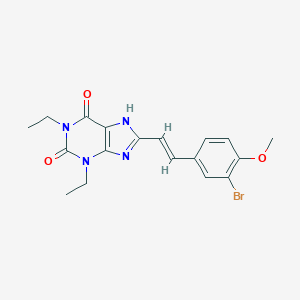
(E)-8-(3-Bromo-4-methoxystyryl)-1,3-diethylxanthine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-8-(3-Bromo-4-methoxystyryl)-1,3-diethylxanthine, also known as BMX or PD-168,077, is a xanthine derivative that has been extensively studied for its potential therapeutic applications. BMX is a selective antagonist of the adenosine A1 receptor and has been shown to have a wide range of biochemical and physiological effects.
Mechanism of Action
(E)-8-(3-Bromo-4-methoxystyryl)-1,3-diethylxanthine acts as a selective antagonist of the adenosine A1 receptor, which is involved in the regulation of various physiological processes, including neurotransmitter release, vascular tone, and inflammation. By blocking the A1 receptor, (E)-8-(3-Bromo-4-methoxystyryl)-1,3-diethylxanthine can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
(E)-8-(3-Bromo-4-methoxystyryl)-1,3-diethylxanthine has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, vascular tone, and inflammation. It has also been shown to have neuroprotective effects in animal models of neurological disorders, as well as anti-cancer effects in certain cell lines.
Advantages and Limitations for Lab Experiments
One advantage of (E)-8-(3-Bromo-4-methoxystyryl)-1,3-diethylxanthine is its selectivity for the adenosine A1 receptor, which allows for more targeted modulation of physiological processes. However, one limitation is that it can be difficult to obtain pure (E)-8-(3-Bromo-4-methoxystyryl)-1,3-diethylxanthine due to its complex synthesis process, which can make it challenging to use in lab experiments.
Future Directions
There are several potential future directions for research on (E)-8-(3-Bromo-4-methoxystyryl)-1,3-diethylxanthine. One area of interest is its potential use in the treatment of neurological disorders, particularly in combination with other drugs or therapies. Another area of interest is its potential use in the treatment of cancer, as more research is needed to fully understand its anti-cancer effects and how they can be optimized. Additionally, there is ongoing research into the synthesis and purification of (E)-8-(3-Bromo-4-methoxystyryl)-1,3-diethylxanthine to improve its yield and purity, which could make it more accessible for lab experiments and potential therapeutic applications.
Synthesis Methods
(E)-8-(3-Bromo-4-methoxystyryl)-1,3-diethylxanthine can be synthesized through a multi-step process that involves the reaction of 3-bromo-4-methoxystyrene with ethyl acetoacetate, followed by the addition of xanthine and the use of various reagents to produce the final product. The synthesis of (E)-8-(3-Bromo-4-methoxystyryl)-1,3-diethylxanthine has been optimized over the years to increase yield and purity, and it is now a well-established method in the field of medicinal chemistry.
Scientific Research Applications
(E)-8-(3-Bromo-4-methoxystyryl)-1,3-diethylxanthine has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been shown to have neuroprotective effects in animal models of ischemia, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's. (E)-8-(3-Bromo-4-methoxystyryl)-1,3-diethylxanthine has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cell lines.
properties
CAS RN |
155271-48-0 |
|---|---|
Product Name |
(E)-8-(3-Bromo-4-methoxystyryl)-1,3-diethylxanthine |
Molecular Formula |
C18H19BrN4O3 |
Molecular Weight |
419.3 g/mol |
IUPAC Name |
8-[(E)-2-(3-bromo-4-methoxyphenyl)ethenyl]-1,3-diethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C18H19BrN4O3/c1-4-22-16-15(17(24)23(5-2)18(22)25)20-14(21-16)9-7-11-6-8-13(26-3)12(19)10-11/h6-10H,4-5H2,1-3H3,(H,20,21)/b9-7+ |
InChI Key |
SBUXPWCFVRLFGI-VQHVLOKHSA-N |
Isomeric SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=CC(=C(C=C3)OC)Br |
SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC(=C(C=C3)OC)Br |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC(=C(C=C3)OC)Br |
synonyms |
1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(3-bromo-4-methoxyphenyl)ethenyl )-1,3-diethyl-, (E)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



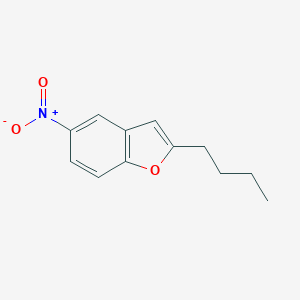
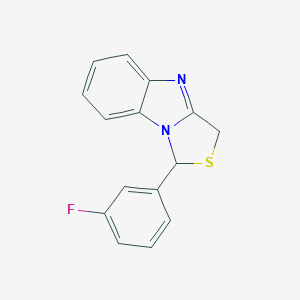
![2-[2-(2,6-dichloroanilino)phenyl]-N,N-dimethylacetamide](/img/structure/B137320.png)


